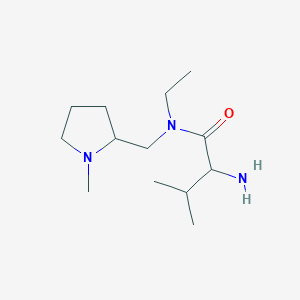

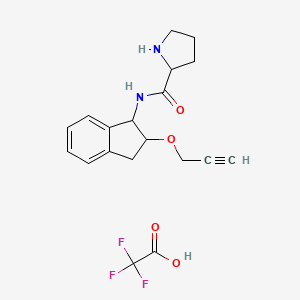

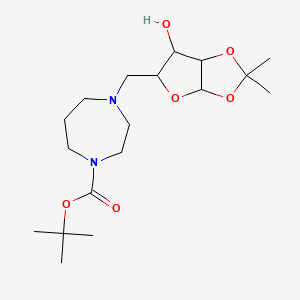

![molecular formula C13H18N2O2 B14782378 3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)

3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lenacil is an uracil herbicide primarily used for selective weed control in various crops such as sugar beet, spinach, and ornamental plants . It is known for its low solubility in water and moderate persistence in soil, making it effective in agricultural applications . Lenacil inhibits photosynthesis, specifically targeting photosystem II, which disrupts the growth of weeds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lenacil involves advanced organic chemistry techniques. The process starts with basic raw materials and includes key steps to form specific molecular structures, ensuring chemical stability and purity . The chemical formula for Lenacil is C₁₃H₁₈N₂O₂ .

Industrial Production Methods

Industrial production of Lenacil has seen significant improvements due to technological advancements. Innovations in catalysis and reaction engineering have led to more efficient and environmentally friendly synthesis routes. Automation and control technologies in chemical manufacturing have also optimized the production process, ensuring consistency and quality in the final product .

化学反应分析

Types of Reactions

Lenacil undergoes various chemical reactions, including reduction and substitution. For instance, cyclic voltammograms of Lenacil show a single well-defined four-electron irreversible peak, indicating the reduction of carbonyl groups in the pyrimidine ring to the corresponding hydroxy derivative .

Common Reagents and Conditions

Common reagents used in the reactions involving Lenacil include universal buffers and mercury electrodes. The optimal operational conditions for these reactions are an accumulation potential of -0.4 V, an accumulation time of 80 seconds, and a scan rate of 40 mV/s .

Major Products

The major products formed from the reduction reactions of Lenacil are hydroxy derivatives of the original compound .

科学研究应用

Lenacil is utilized in various scientific research applications, including:

Chemistry: Used as a benchmark in exploratory chemistry to study reaction mechanisms and molecular interactions.

Biology: Employed in studies related to plant physiology and herbicide resistance.

Medicine: Acts as a building block for the synthesis of more complex compounds in pharmaceutical research.

作用机制

Lenacil exerts its effects by inhibiting photosynthesis, specifically targeting photosystem II. This inhibition disrupts the electron transport chain, leading to the cessation of ATP and NADPH production, which are essential for plant growth . The molecular targets involved in this process are the D1 protein in the photosystem II complex .

相似化合物的比较

Lenacil is often compared with other uracil herbicides such as Terbacil and Bromacil. While all three compounds inhibit photosynthesis, Lenacil is unique due to its specific application in crops like sugar beet and spinach . Additionally, Lenacil has a lower solubility in water compared to its counterparts, making it less likely to leach into groundwater .

Similar Compounds

Terbacil: Another uracil herbicide used for weed control in crops like alfalfa and apples.

Bromacil: Used for non-selective weed control in industrial areas and citrus groves.

Lenacil’s unique properties and applications make it a valuable compound in both agricultural and scientific research contexts.

属性

分子式 |

C13H18N2O2 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC 名称 |

3-cyclohexyl-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9-10H,1-8H2 |

InChI 键 |

PKPGTPZQCCCCGG-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)N2C(=O)C3CCCC3=NC2=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

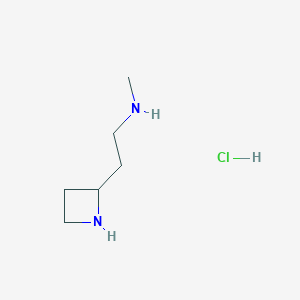

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14782341.png)

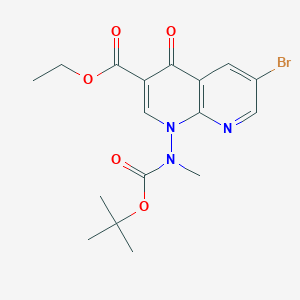

![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)

![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)